(6-Fluoroquinolin-8-yl)boronic acid
Overview
Description
(6-Fluoroquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-8-yl)boronic acid typically involves the introduction of a boronic acid group to a fluoroquinoline scaffold. One common method is the palladium-catalyzed borylation of 6-fluoroquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The fluoro group on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products Formed
Biaryl compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted quinolines: Formed via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
(6-Fluoroquinolin-8-yl)boronic acid is a valuable building block in organic synthesis. It is used in the formation of carbon-carbon bonds through coupling reactions, which are essential for constructing complex organic molecules with specific functionalities.
Biology and Medicine
The compound’s fluoroquinoline scaffold is known for its antibacterial properties. Research is ongoing to explore its potential as a novel antibiotic, leveraging the boronic acid group to enhance target specificity and efficacy against bacterial infections.
Industry
In material science, this compound is used to design new materials with unique self-assembling properties. The boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials.
Mechanism of Action
The mechanism of action of (6-Fluoroquinolin-8-yl)boronic acid in biological systems is primarily related to its interaction with bacterial enzymes. The fluoroquinoline scaffold targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-8-boronic acid
- 8-Quinolinylboronic acid
- 6-Chloroquinolin-8-ylboronic acid
Uniqueness
(6-Fluoroquinolin-8-yl)boronic acid is unique due to the presence of both a fluoro group and a boronic acid group on the quinoline scaffoldThe fluoro group increases the compound’s stability and lipophilicity, while the boronic acid group provides versatility in forming carbon-carbon bonds and interacting with biological targets.
Properties
IUPAC Name |
(6-fluoroquinolin-8-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMJHIHYGRDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674726 | |
Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-44-0 | |
Record name | B-(6-Fluoro-8-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Fluoroquinolin-8-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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